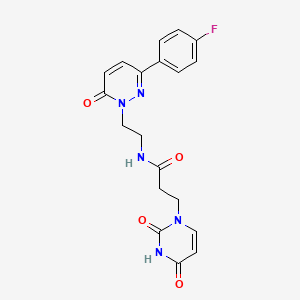
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide" is a complex organic molecule featuring multiple functional groups, including a pyrimidine ring, a pyridazine ring, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions This compound can be synthesized through a multi-step organic synthesis process. The initial steps involve the preparation of intermediates, each with its own specific set of reaction conditions:
Synthesis of the 2,4-dioxo-3,4-dihydropyrimidine precursor.
Synthesis of the 4-fluorophenyl-6-oxopyridazin intermediate.
Coupling of the pyrimidine and pyridazine precursors through a nucleophilic substitution or condensation reaction, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods For industrial-scale production, optimization of reaction conditions, purification steps, and cost-effective synthesis routes are critical. This might involve flow chemistry techniques, which allow continuous synthesis and can improve yields and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation
: The compound can undergo oxidation reactions, particularly at the pyrimidine and pyridazine rings, leading to various oxidized derivatives.
Reduction
: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Substitution
: The fluorophenyl group can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation
: Reagents like hydrogen peroxide or KMnO₄.
Reduction
: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution
: Conditions might involve strong acids or bases to facilitate the substitution process.
Major Products The specific major products depend on the type of reaction and conditions used, but they generally include various oxidized or reduced forms of the original molecule, and substituted derivatives where the fluorophenyl group has been altered.
科学的研究の応用
This compound has significant potential in various scientific research fields due to its unique structure:
Chemistry
: Can be used as a precursor for complex molecule synthesis, and as a reagent in studying reaction mechanisms.
Biology
Medicine
: May be investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry
: Uses in materials science, particularly in developing new materials with specific electronic or structural properties.
作用機序
The compound's mechanism of action would depend on its specific application:
Biological Pathways
: Interaction with enzymes or receptors, possibly inhibiting or activating specific biological targets.
Molecular Targets
: Could include DNA or protein interactions, leading to various cellular effects.
Pathways Involved
: Likely involves pathways related to cell growth, apoptosis, or inflammation, depending on the compound's specific use.
類似化合物との比較
When compared to similar compounds, "3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide" stands out due to its unique combination of pyrimidine, pyridazine, and fluorophenyl groups. Similar Compounds
Compounds with just pyrimidine or pyridazine rings.
Other fluorophenyl derivatives.
Molecules with similar functional groups but different configurations.
Let me know if there's anything else you need or any other topics you'd like to explore!
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c20-14-3-1-13(2-4-14)15-5-6-18(28)25(23-15)12-9-21-16(26)7-10-24-11-8-17(27)22-19(24)29/h1-6,8,11H,7,9-10,12H2,(H,21,26)(H,22,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNFJSWMYGESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













